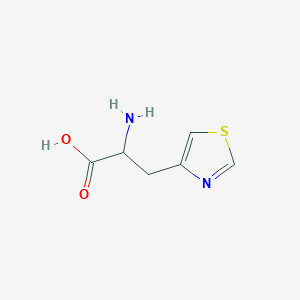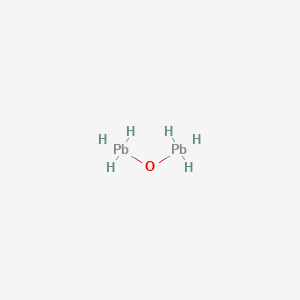
Tetralithium diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetralithium diphosphate is a compound that belongs to the class of metal phosphates and phosphonates These compounds are known for their unique physicochemical properties, including high chemical and thermal stability, tunable porous structures, and diverse coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetralithium;phosphonato phosphate typically involves the reaction of lithium salts with phosphonic acid derivatives. One common method is the reaction of lithium hydroxide with phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods
Industrial production of tetralithium;phosphonato phosphate may involve large-scale reactions using lithium carbonate or lithium hydroxide and phosphonic acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through filtration and recrystallization processes. The final product is obtained as a crystalline solid with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetralithium diphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphates.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphonates.
Substitution: The lithium ions in the compound can be substituted with other metal ions, leading to the formation of different metal phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can be used to substitute lithium ions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Lower oxidation state phosphonates.
Substitution: Metal phosphonates with different metal ions.
Applications De Recherche Scientifique
Tetralithium diphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high stability and reactivity.
Biology: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for medical coatings and treatments.
Industry: Utilized in the production of advanced materials for energy storage devices such as batteries and supercapacitors.
Mécanisme D'action
The mechanism of action of tetralithium;phosphonato phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes and proteins, leading to changes in cellular functions. The lithium ions in the compound can modulate signaling pathways, while the phosphonate groups can interact with enzymes and other biomolecules, affecting their activity.
Comparaison Avec Des Composés Similaires
Tetralithium diphosphate can be compared with other similar compounds such as:
Zirconium phosphate: Known for its high ion-exchange capacity and use in drug delivery.
Titanium phosphate: Used in catalysis and energy storage applications.
Calcium phosphonate: Explored for its biocompatibility and use in bone regeneration.
Uniqueness
This compound is unique due to its combination of lithium and phosphonate groups, which impart distinct properties such as high stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
13843-41-9 |
|---|---|
Formule moléculaire |
Li4O7P2 |
Poids moléculaire |
201.8 g/mol |
Nom IUPAC |
tetralithium;phosphonato phosphate |
InChI |
InChI=1S/4Li.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
Clé InChI |
MVGWWCXDTHXKTR-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Key on ui other cas no. |
13843-41-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)





![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)







